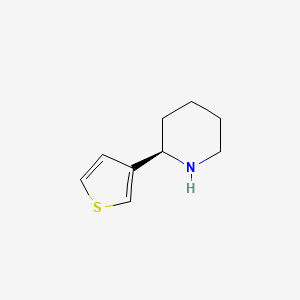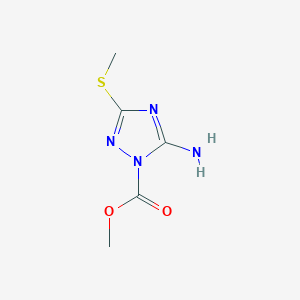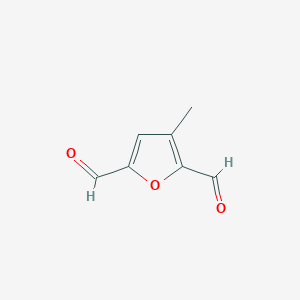
3-Methylfuran-2,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylfuran-2,5-dicarbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the 3-position and aldehyde groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-methylfuran using specific oxidizing agents under controlled conditions. For instance, the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium can facilitate the formation of the desired aldehyde groups .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methylfuran. This process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylfuran-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the furan ring.
Wissenschaftliche Forschungsanwendungen
3-Methylfuran-2,5-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of advanced materials, including resins and polymers with specific properties
Wirkmechanismus
The mechanism of action of 3-Methylfuran-2,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Furan-2,5-dicarbaldehyde: Lacks the methyl group at the 3-position, resulting in different reactivity and applications.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of an aldehyde group, leading to distinct chemical properties and uses.
2,5-Furandicarboxylic acid: An oxidized derivative with carboxylic acid groups, used in polymer production
Uniqueness: 3-Methylfuran-2,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and a methyl group on the furan ring. This combination imparts specific reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C7H6O3 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
3-methylfuran-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6O3/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3 |
InChI-Schlüssel |
YMXLUWJNVGGYMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



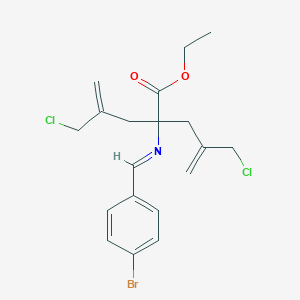
![1-(7-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864568.png)
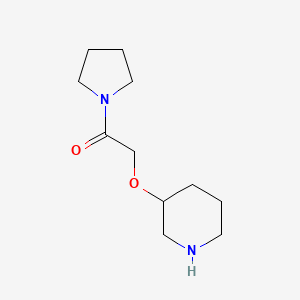
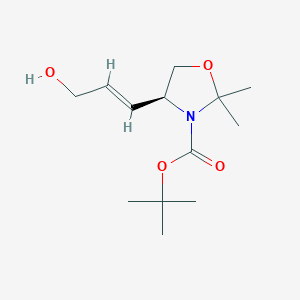
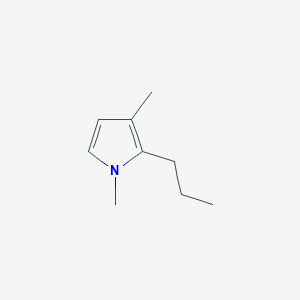
![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)


![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
